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Compound of Interest

Compound Name: alpha-Cam

Cat. No.: B037511 Get Quote

Welcome to the technical support center for ALCAM (Activated Leukocyte Cell Adhesion

Molecule, also known as CD166) immunofluorescence staining. This guide provides

troubleshooting advice and answers to frequently asked questions to help researchers,

scientists, and drug development professionals achieve optimal staining results.

Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of ALCAM?

A1: ALCAM is a type-I transmembrane glycoprotein belonging to the immunoglobulin

superfamily.[1][2][3] Its primary localization is on the cell membrane.[1] However, cytoplasmic

expression has been observed in some instances and can be associated with different

prognostic outcomes in certain cancers.[1][4]

Q2: In which tissues is ALCAM typically expressed?

A2: ALCAM is expressed in a wide variety of tissues.[1] Higher expression levels are often

observed in the parathyroid gland.[1] It is also found on activated T cells, activated monocytes,

epithelial cells, fibroblasts, and neurons.[2] ALCAM expression can be upregulated in various

cancers, including melanoma, acute myeloid leukemia, and mesothelioma.[1][2]

Q3: What are the common causes of high background staining in immunofluorescence?
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A3: High background in immunofluorescence can stem from several factors, including but not

limited to:

Antibody Concentration: The concentration of the primary or secondary antibody may be too

high.[5][6]

Insufficient Blocking: Non-specific binding sites may not be adequately blocked.[5][6]

Inadequate Washing: Insufficient washing can leave behind unbound antibodies.[5]

Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce

naturally.[7][8][9]

Fixation Issues: The choice of fixative and the fixation time can induce autofluorescence.[8]

[10]

Secondary Antibody Cross-reactivity: The secondary antibody may be binding non-

specifically to the sample.[6][11]

Troubleshooting Guide: High Background in ALCAM
Immunofluorescence
High background can obscure the specific signal from your ALCAM staining. The following

table summarizes common causes and potential solutions to troubleshoot this issue.
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Potential Cause Recommended Solution Additional Considerations

Primary Antibody

Concentration Too High

Titrate the primary antibody to

determine the optimal

concentration that provides a

good signal-to-noise ratio.

Start with the manufacturer's

recommended dilution and

perform a dilution series.

Secondary Antibody

Concentration Too High

Reduce the concentration of

the secondary antibody and/or

shorten the incubation period.

[6]

Run a secondary antibody-only

control (no primary antibody) to

check for non-specific binding.

[6][11]

Insufficient Blocking

Increase the incubation time

for the blocking step (e.g., 1

hour at room temperature or

overnight at 4°C).[12] Use a

blocking buffer containing

normal serum from the same

species as the secondary

antibody (e.g., 5-10% normal

goat serum).[12] Bovine

Serum Albumin (BSA) at 1-5%

can also be used.[10][12]

Ensure the blocking buffer is

fresh and not contaminated.[5]

Inadequate Washing

Increase the number and

duration of wash steps after

primary and secondary

antibody incubations. Use a

wash buffer containing a mild

detergent like Tween 20 (e.g.,

0.05% in PBS).[13]

Ensure complete removal of

antibody solutions between

steps.

Autofluorescence Sample-related: Perfuse

tissues with PBS before

fixation to remove red blood

cells, which can be a source of

autofluorescence.[7][8]

Fixation-induced: Use fresh

paraformaldehyde (PFA)

solution, as old solutions can

Examine an unstained sample

under the microscope to

assess the level of

endogenous autofluorescence.

[14][15] Choose fluorophores

that emit in the far-red

spectrum to minimize overlap
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autofluoresce.[14] Consider

using an alternative fixative

like chilled methanol or

ethanol, especially for cell

surface markers.[8] If using

aldehyde fixatives, you can

treat with sodium borohydride

(0.1% in PBS) to reduce

autofluorescence.[12][15]

Pigments: For pigments like

lipofuscin, treatment with

Sudan Black B can help

quench autofluorescence.[7]

with common autofluorescence

signals.[7]

Secondary Antibody Cross-

Reactivity

Use a secondary antibody that

has been pre-adsorbed

against the immunoglobulin of

the species of your sample.

Ensure the secondary antibody

is raised against the host

species of the primary antibody

(e.g., if the primary is a mouse

antibody, use an anti-mouse

secondary).[6]

Tissue Sections Drying Out

Keep the tissue sections

hydrated throughout the

staining procedure by using a

humidified chamber for

incubations.[15][16][17]

Experimental Protocol: ALCAM
Immunofluorescence Staining of Formalin-Fixed,
Paraffin-Embedded (FFPE) Tissue
This protocol provides a general guideline. Optimization may be required for specific tissues

and antibodies.

Deparaffinization and Rehydration:

Immerse slides in Xylene (or a xylene substitute) for 2 x 5 minutes.
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Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes),

70% (1 x 3 minutes).

Rinse with distilled water.

Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium

Citrate, pH 6.0).

Heat slides in the retrieval solution using a steamer or water bath at 95-100°C for 20-30

minutes.

Allow slides to cool to room temperature in the buffer.

Permeabilization (Optional, for intracellular targets):

Incubate slides in PBS containing 0.1-0.25% Triton X-100 for 10 minutes.

Rinse with PBS.

Blocking:

Incubate slides with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

for 1 hour at room temperature in a humidified chamber.[12]

Primary Antibody Incubation:

Dilute the anti-ALCAM primary antibody in the blocking buffer to its optimal concentration.

Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

Washing:

Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes.[13]

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
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Incubate slides with the secondary antibody for 1-2 hours at room temperature in the dark.

Washing:

Wash slides with PBS containing 0.05% Tween 20 for 3 x 5 minutes in the dark.

Counterstaining (Optional):

Incubate slides with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5

minutes.

Rinse with PBS.

Mounting:

Mount coverslips using an anti-fade mounting medium.

Seal the edges of the coverslip with nail polish.

Imaging:

Image the slides using a fluorescence or confocal microscope with the appropriate filter

sets. Store slides at 4°C in the dark.

Visualizing Experimental Workflows and Logic
The following diagrams illustrate key workflows and decision-making processes in

troubleshooting high background in ALCAM immunofluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b037511#high-background-in-alcam-
immunofluorescence-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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